molecular formula C10H11NO4 B3363548 1-(4-Methoxy-3-nitrophenyl)propan-1-one CAS No. 103204-39-3

1-(4-Methoxy-3-nitrophenyl)propan-1-one

Cat. No.: B3363548
CAS No.: 103204-39-3
M. Wt: 209.2 g/mol
InChI Key: OCUKFCRZNSCAQO-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.203 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Methoxy-3-nitrophenyl)propan-1-one typically involves the nitration of 4-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group to the aromatic ring, while the Friedel-Crafts acylation adds the propanone moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)propan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

1-(4-Methoxy-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-9(12)7-4-5-10(15-2)8(6-7)11(13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKFCRZNSCAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-39-3
Record name 1-(4-METHOXY-3-NITRO-PHENYL)-PROPAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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